molecular formula C13H17ClN2 B12313180 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

Cat. No.: B12313180
M. Wt: 236.74 g/mol
InChI Key: NBFBNGYYBBZFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the reduction of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Solvents: Common solvents used in these reactions include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

    Reduction: this compound

Scientific Research Applications

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic flux and alter the levels of key metabolites, thereby affecting cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H

InChI Key

NBFBNGYYBBZFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl

Origin of Product

United States

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